molecular formula C23H18N2O4 B3306782 N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide CAS No. 929440-90-4

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide

Cat. No.: B3306782
CAS No.: 929440-90-4
M. Wt: 386.4 g/mol
InChI Key: WTGNOOZEADJFFV-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide is a synthetic small molecule characterized by a benzofuran core substituted with a 4-methoxybenzoyl group at position 2 and a methyl group at position 2. The 6-position of the benzofuran ring is linked to a pyridine-2-carboxamide moiety.

Properties

IUPAC Name

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-14-18-11-8-16(25-23(27)19-5-3-4-12-24-19)13-20(18)29-22(14)21(26)15-6-9-17(28-2)10-7-15/h3-13H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGNOOZEADJFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran. This intermediate can be synthesized by the reaction of 4-methoxybenzoyl chloride with 3-methyl-1-benzofuran in the presence of a base such as pyridine . The resulting product is then coupled with pyridine-2-carboxylic acid under appropriate conditions to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on modifications to the benzofuran core, substituent groups, or the carboxamide moiety. Below is a detailed analysis of key analogs and their distinguishing features:

Positional Isomers of the Pyridine Carboxamide Group

  • N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-4-carboxamide (F265-0103) :
    This analog differs only in the position of the carboxamide group on the pyridine ring (4-position vs. 2-position). The 4-carboxamide substitution alters the molecule’s dipole moment and hydrogen-bonding geometry, which may influence interactions with target proteins. For example, the 2-carboxamide group in the target compound allows for a closer spatial alignment with binding pockets in kinase domains, as seen in crystallographic studies of related inhibitors .

Substitution of the Pyridine Carboxamide with Simpler Amides

  • This simplification likely diminishes target affinity but improves metabolic stability due to decreased molecular complexity .
  • N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide (CAS 929452-41-5): The bulky 2,2-dimethylpropanamide group introduces steric hindrance, which may limit binding to deep hydrophobic pockets.

Analogs with Modified Heterocyclic Cores

  • 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331): This 1,4-dihydropyridine derivative shares a carboxamide group but replaces the benzofuran core with a dihydropyridine ring. The dihydropyridine scaffold is associated with calcium channel modulation, suggesting divergent pharmacological targets compared to the benzofuran-based compound .

Polymorphic Forms of Related Carboxamides

  • The target compound’s polymorphic behavior remains unstudied, but lessons from similar molecules suggest that crystallinity could significantly impact its developability .

Structural and Pharmacological Implications

Key Structural Comparisons

Compound Core Structure Substituent at Position 6 Molecular Weight Notable Features
Target Compound Benzofuran Pyridine-2-carboxamide 386.4 g/mol Optimal H-bonding, kinase inhibition potential
Pyridine-4-carboxamide isomer (F265-0103) Benzofuran Pyridine-4-carboxamide 386.4 g/mol Altered dipole, potential off-target effects
Acetamide analog (CAS 174345-59-6) Benzofuran Acetamide 337.4 g/mol Reduced affinity, improved stability
1,4-Dihydropyridine analog (AZ331) Dihydropyridine Thioether-linked carboxamide 547.6 g/mol Calcium channel modulation

Pharmacological Considerations

  • Target Selectivity : The pyridine-2-carboxamide group in the target compound may favor interactions with ATP-binding pockets in kinases, whereas the 4-carboxamide isomer (F265-0103) could exhibit broader off-target activity due to less precise spatial alignment .
  • Solubility and Bioavailability : Analogs with bulkier substituents (e.g., 2,2-dimethylpropanamide) trade binding affinity for enhanced lipophilicity, which may improve oral absorption but reduce aqueous solubility .
  • Metabolic Stability : Simpler amides (e.g., acetamide) are less prone to oxidative metabolism compared to pyridine-containing analogs, suggesting a longer half-life but weaker efficacy .

Biological Activity

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide is a complex organic compound that features a benzofuran core, a methoxybenzoyl group, and a pyridine carboxamide moiety. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antioxidant properties.

Chemical Structure and Properties

The molecular formula for this compound is C23H21N2O4C_{23}H_{21}N_{2}O_{4} with a molecular weight of 385.43 g/mol. The structure can be represented as follows:

PropertyValue
Molecular FormulaC23H21N2O4
Molecular Weight385.43 g/mol
LogP5.4673
Polar Surface Area52.866 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

Anti-inflammatory Activity

Research indicates that benzofuran derivatives exhibit significant anti-inflammatory effects. For instance, compounds containing the benzofuran nucleus have been shown to reduce levels of pro-inflammatory cytokines such as TNF and IL-1 significantly . Specifically, derivatives similar to N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine have demonstrated the ability to inhibit NF-κB activity in macrophage cells, which is crucial for inflammatory responses .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. Benzofuran derivatives have been linked to cytotoxic effects against various cancer cell lines. In one study, compounds with similar structures were tested against human cancer cell lines and showed promising results in inhibiting cell proliferation . The presence of the methoxy group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against tumors.

Antioxidant Activity

Antioxidant properties are another significant aspect of this compound's biological profile. Benzofuran derivatives are known to scavenge free radicals, which can prevent oxidative stress-related damage in cells. This activity is crucial for protecting cells from damage that can lead to chronic diseases, including cancer and neurodegenerative disorders .

Case Studies

Several studies highlight the biological activities of related compounds:

  • Anti-inflammatory Effects : A study demonstrated that a benzofuran derivative reduced NO production and inhibited COX enzymes effectively without cytotoxicity .
  • Cytotoxicity Against Cancer Cells : Research on similar benzofuran compounds indicated significant growth inhibition in various cancer cell lines, particularly HT29 colorectal cancer cells, with IC50 values indicating potent activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide

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